1-(2,4-Dichloro-5-fluorophenyl)ethanamine
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Overview
Description
1-(2,4-Dichloro-5-fluorophenyl)ethanamine is a chemical compound with the molecular formula C8H8Cl2FN and a molecular weight of 208.06 g/mol . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethanamine group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethanamine typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dichloro-5-fluorophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2,4-Dichloro-5-fluorophenyl)ethanamine can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)ethanamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2,4-Difluorophenyl)ethanamine: Contains two fluorine atoms instead of chlorine, leading to different chemical properties.
1-(2,4-Dichloro-5-bromophenyl)ethanamine: The presence of a bromine atom instead of fluorine can result in different reactivity and applications.
Properties
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGIXMDBIAKDBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397060 |
Source
|
Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855715-32-1 |
Source
|
Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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